molecular formula C16H16ClN B8358091 2-Chloro-4-(4-cyclopentylphenyl)pyridine

2-Chloro-4-(4-cyclopentylphenyl)pyridine

Cat. No.: B8358091
M. Wt: 257.76 g/mol
InChI Key: LERKBPVMRUWMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-cyclopentylphenyl)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 2-position and a 4-cyclopentylphenyl substituent at the 4-position of the pyridine ring. The cyclopentyl group contributes to increased lipophilicity, which may enhance membrane permeability and bioavailability, while the chlorine atom at the 2-position is known to influence electronic properties and binding interactions in biological systems .

Properties

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

2-chloro-4-(4-cyclopentylphenyl)pyridine

InChI

InChI=1S/C16H16ClN/c17-16-11-15(9-10-18-16)14-7-5-13(6-8-14)12-3-1-2-4-12/h5-12H,1-4H2

InChI Key

LERKBPVMRUWMCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)C3=CC(=NC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-4-(4-cyclopentylphenyl)pyridine with analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities
This compound 2-Cl, 4-(4-cyclopentylphenyl) C₁₆H₁₅ClN ~256.75 N/A Hypothesized antimicrobial/antiviral
2-Chloro-4-(trifluoromethoxy)pyridine 2-Cl, 4-(OCF₃) C₆H₃ClF₃NO 197.54 N/A Anti-TMV activity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Varied phenyl substituents (e.g., Cl, NO₂, CH₃) C₂₄H₂₀ClN₃ 466–545 268–287 Antimicrobial (MIC: 12.5–50 µg/mL)
2-(4-Chlorophenyl)pyridin-4-amine 4-ClPh, 4-NH₂ C₁₁H₈ClN₂ ~205.66 N/A Intermediate in drug synthesis

Key Observations :

Substituent Effects on Bioactivity: The 2-chloro substituent is critical for antiviral activity. For example, 2-Chloro-4-(trifluoromethoxy)pyridine demonstrated enhanced anti-TMV (Tobacco Mosaic Virus) activity compared to non-chlorinated analogs . This suggests that the chlorine atom in this compound may similarly enhance interactions with viral targets. Antimicrobial activity in derivatives like Q(1-14) correlates with electron-withdrawing substituents (e.g., NO₂, Cl) on the phenyl ring, which improve membrane penetration . The cyclopentyl group in the target compound may further optimize lipophilicity for such applications.

Melting Points: High melting points (268–287°C) in Q(1-14) derivatives indicate strong intermolecular forces, likely due to hydrogen bonding from amino and carbonyl groups . The absence of polar groups in this compound may result in a lower melting point, though experimental data is needed.

Synthetic Routes: Similar compounds (e.g., Q(1-14)) are synthesized via multi-component reactions involving substituted anilines and cyclohexanediones in ethanol/piperidine . The target compound could be synthesized analogously, substituting 4-cyclopentylaniline for phenylamine derivatives.

Safety and Handling :

  • Chlorinated pyridines (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) require precautions against inhalation and skin contact. The target compound likely shares these hazards, necessitating proper personal protective equipment (PPE) during handling.

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